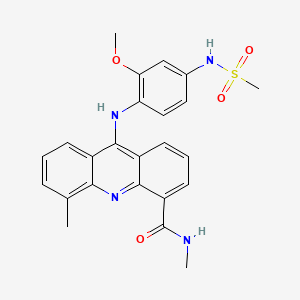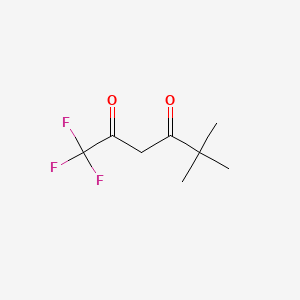
Asulacrine
概要
説明
ア sulacrine は、広範囲の抗腫瘍活性を有することで知られる、合成されたアクリジン誘導体です。 m-amsacrine および DACA のサブ構造を組み合わせることにより、改善された薬物動態プロファイルと、白血病、Lewis 肺腫瘍、および多くの固形腫瘍に対するより広範な用途が実現しています .
準備方法
合成経路と反応条件: ア sulacrine は、PEG 化リポソーム膜を製造するための薄膜水和および押出方法を使用して合成でき、その後、凍結融解プロセスが行われます . この方法は、硫酸ブチルエーテル-β-シクロデキストリンで可溶化されたア sulacrine に対する流入駆動力として、硫酸アンモニウム勾配を使用します . さらに、ア sulacrine ナノサスペンションは、超音波ホモジナイザーによるホモジナイゼーションに続いて、高圧ホモジナイゼーションによって調製できます .
工業的製造方法: ア sulacrine の工業的製造方法は、高い薬物負荷率を実現するために、リポソームの調製と負荷条件の最適化を含みます。 これには、未捕捉の硫酸アンモニウムを除去するための透析、および負荷溶液中の pH および硫酸ブチルエーテル-β-シクロデキストリンレベルの調整が含まれます .
化学反応の分析
反応の種類: ア sulacrine は、酸化や還元などのさまざまな化学反応を起こします。 代謝中に、ア sulacrine は酸化によってより親水性の種に変換され、腫瘍細胞では、還元的な環境が部分的に水素化されたアクリジンを提供することができます .
一般的な試薬と条件: ア sulacrine に関与する反応で使用される一般的な試薬には、親水性種への変換のための酸化剤と、腫瘍細胞における部分的 hydrogenation のための還元剤が含まれます .
生成される主な生成物: これらの反応から生成される主な生成物には、親水性種と部分的に水素化されたアクリジンが含まれます .
科学研究への応用
ア sulacrine は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を有しています。 それは、白血病、Lewis 肺腫瘍、および多くの固形腫瘍に対する用途を持つ抗腫瘍剤として使用されます . さらに、ア sulacrine の血液脳関門を通過する能力は、中枢神経系の腫瘍や神経変性疾患の治療のための潜在的な候補となっています .
科学的研究の応用
Asulacrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antitumor agent with applications against leukemia, Lewis lung tumors, and many solid tumors . Additionally, this compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for the treatment of central nervous system tumors and neurodegenerative diseases .
作用機序
ア sulacrine は、DNA にインターカレーションし、DNA 複製と細胞分裂に不可欠な酵素であるトポイソメラーゼ II を阻害することで効果を発揮します . この阻害は、DNA 合成の阻害につながり、最終的には癌細胞のアポトーシスを誘発します。 ア sulacrine は、さまざまなタンパク質とも相互作用し、広範囲の抗腫瘍活性に貢献しています .
類似の化合物との比較
類似の化合物: ア sulacrine に類似の化合物には、m-amsacrine、DACA、およびニトラクリン、BRACO19、キナクリンなどの他のアクリジン誘導体が含まれます .
独自性: ア sulacrine は、他の類似の化合物と比較して、改善された薬物動態プロファイルとより広範な用途が特徴です。 m-amsacrine および DACA のサブ構造を組み合わせることで、さまざまな腫瘍に対する活性が強化されています .
類似化合物との比較
Similar Compounds: Similar compounds to asulacrine include m-amsacrine, DACA, and other acridine derivatives such as nitracrine, BRACO19, and quinacrine .
Uniqueness: this compound is unique due to its improved pharmacokinetic profile and broader scope of applications compared to other similar compounds. It combines the substructures of m-amsacrine and DACA, resulting in enhanced activity against a variety of tumors .
特性
IUPAC Name |
9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHSQQYCDVSBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230663 | |
| Record name | Asulacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80841-47-0 | |
| Record name | Asulacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asulacrine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asulacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASULACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8P50T62B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)




![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)

